

# spectroscopic data of 2-(2-Chlorophenyl)cyclohexan-1-ol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)cyclohexan-1-ol

Cat. No.: B11715204

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An in-depth analysis of the spectroscopic data for **2-(2-Chlorophenyl)cyclohexan-1-ol** is crucial for its structural confirmation and characterization. This guide provides a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-Chlorophenyl)cyclohexan-1-ol**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.55 - 7.15	m	4H	Ar-H
4.25	m	1H	CH-OH
3.45	m	1H	CH-Ar
2.50	s	1H	OH
2.20 - 1.20	m	8H	Cyclohexyl-H

### Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
142.5	Ar-C
133.0	Ar-C
129.5	Ar-CH
128.0	Ar-CH
127.0	Ar-CH
126.5	Ar-CH
75.0	C-OH
55.0	C-Ar
35.0, 30.0, 25.5, 25.0	Cyclohexyl-CH <sub>2</sub>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400	Strong, Broad	O-H Stretch
3060	Medium	Aromatic C-H Stretch
2930, 2860	Strong	Aliphatic C-H Stretch
1480, 1450	Medium	Aromatic C=C Bending
1060	Strong	C-O Stretch
750	Strong	C-Cl Stretch

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
210	20	[M] <sup>+</sup>
192	100	[M-H <sub>2</sub> O] <sup>+</sup>
157	40	[M-H <sub>2</sub> O-Cl] <sup>+</sup>
129	60	[C <sub>10</sub> H <sub>9</sub> ] <sup>+</sup>
115	50	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

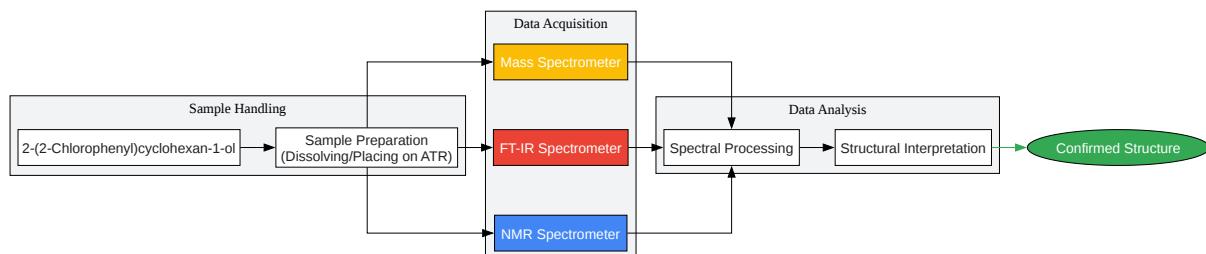
## Experimental Protocols

The acquisition of the spectroscopic data followed these methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts were referenced to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded from 4000 to 650 cm<sup>-1</sup>.
- Mass Spectrometry (MS): Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer. The sample was introduced via a direct insertion probe, and ionization was achieved by electron impact (EI) at 70 eV.

## Visualized Workflows

The following diagrams illustrate the experimental and logical workflows for the spectroscopic analysis of **2-(2-Chlorophenyl)cyclohexan-1-ol**.



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